(1-Methylpyrrolidin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpyrrolidin-2-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25256 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolidin-2-yl)methanesulfonamide typically involves the reaction of 1-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Methylpyrrolidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-Methylpyrrolidin-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory and analgesic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of (1-Methylpyrrolidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Pyrrolidinemethanesulfonamide
- 1-Methylpyrrolidine-2-carboxamide
- N-Methylpyrrolidine-2-sulfonamide
Comparison: Compared to these similar compounds, (1-Methylpyrrolidin-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methanesulfonamide group enhances its solubility and reactivity, making it more versatile in various applications .
Properties
Molecular Formula |
C6H14N2O2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-8-4-2-3-6(8)5-11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI Key |
YLGZTVKAABKAIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.